

Technical Monograph: Spectral Profiling of 5-Chloro-3-ethoxy-2-nitropyridine

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Compound of Interest

Compound Name: 5-chloro-3-ethoxy-2-nitroPyridine

Cat. No.: B12065465

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Executive Summary & Chemical Profile[1]

5-chloro-3-ethoxy-2-nitropyridine is a highly functionalized pyridine scaffold often utilized as an intermediate in the synthesis of agrochemicals and heterocyclic pharmaceutical agents (e.g., imidazopyridines). Its reactivity is defined by the electrophilic nature of the 2-nitro group (susceptible to reduction or displacement) and the 5-chloro substituent (available for cross-coupling), modulated by the electron-donating 3-ethoxy group.

Chemical Identity

Parameter	Specification
IUPAC Name	5-chloro-3-ethoxy-2-nitropyridine
CAS Number	847902-51-6
Molecular Formula	C
	H
	ClN
	O
Molecular Weight	202.60 g/mol
Monoisotopic Mass	202.01 g/mol (
	Cl)
Appearance	Pale yellow to off-white crystalline solid
Solubility	Soluble in DMSO, CDCl ₃
	, EtOAc; sparingly soluble in water

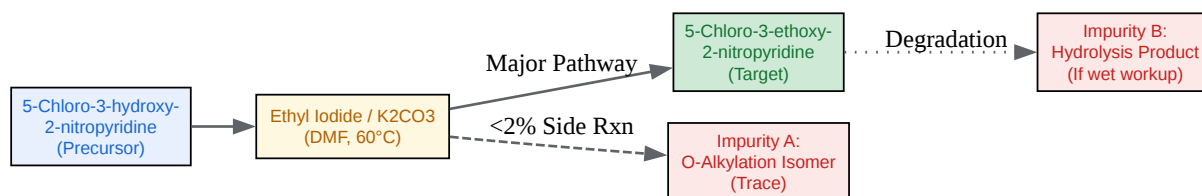
Synthesis & Impurity Context (Process Logic)

Understanding the synthesis is critical for interpreting the "dirty" regions of a spectrum. This compound is typically accessed via O-alkylation of 5-chloro-3-hydroxy-2-nitropyridine or Nucleophilic Aromatic Substitution (S

Ar) on 5-chloro-2-nitro-3-fluoropyridine.

Synthesis Workflow & Impurity Tracing

The following diagram illustrates the primary synthesis route and potential impurities that may appear in spectral data (e.g., unreacted phenol or hydrolysis byproducts).



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Figure 1: Synthetic pathway and critical impurity nodes for spectral monitoring.

Nuclear Magnetic Resonance (NMR) Analysis[5][6] [7][8]

The NMR profile of this molecule is distinct due to the push-pull electronic effects: the deshielding nitro group (C2) and the shielding ethoxy group (C3).

H NMR (400 MHz, CDCl₃)

Diagnostic Logic:

- Aromatic Region: You will observe only two aromatic protons. They are meta to each other.
 - H6 (Proton adjacent to N): Most deshielded due to the inductive effect of the ring nitrogen and the ortho-nitro group.
 - H4 (Proton between OEt and Cl): Shielded relative to H6 due to the ortho-ethoxy electron donation, but deshielded by the Cl.
- Aliphatic Region: Classic ethyl pattern (quartet + triplet).

Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment	Structural Justification
8.25 – 8.35	Doublet (d)	1H		H-6	-proton to Nitrogen; deshielded by NO
7.45 – 7.55	Doublet (d)	1H		H-4	Positioned between OEt and Cl.
4.15 – 4.25	Quartet (q)	2H		-OCH -	Deshielded by oxygen attachment.
1.45 – 1.55	Triplet (t)	3H		-CH	Terminal methyl of ethoxy group.

C NMR (100 MHz, CDCl₃)

Self-Validating Check: Look for the characteristic "low-field" signal of the C-NO

carbon, which is often weak due to quaternary relaxation times.

Shift (, ppm)	Type	Assignment	Notes
152.0 – 154.0	C	C-3 (C-OEt)	Strong deshielding by Oxygen.
142.0 – 144.0	CH	C-6	-Carbon.
138.0 – 140.0	C	C-2 (C-NO)	Often broad/weak; most deshielded C .
132.0 – 134.0	C	C-5 (C-Cl)	Chlorinated carbon.
122.0 – 124.0	CH	C-4	Aromatic CH.
66.0 – 67.0	CH	-OCH -	Ether linkage.
14.0 – 15.0	CH	-CH	Methyl terminus.

Mass Spectrometry (MS) Profile[9]

Mass spectrometry is the primary tool for confirming the halogenation pattern. The Chlorine atom provides a definitive isotopic fingerprint.

Isotopic Abundance (The "Chlorine Rule")

For a mono-chlorinated compound, the molecular ion (M

) and the M+2 isotope peak must appear in a 3:1 ratio.

- M

(m/z 202):

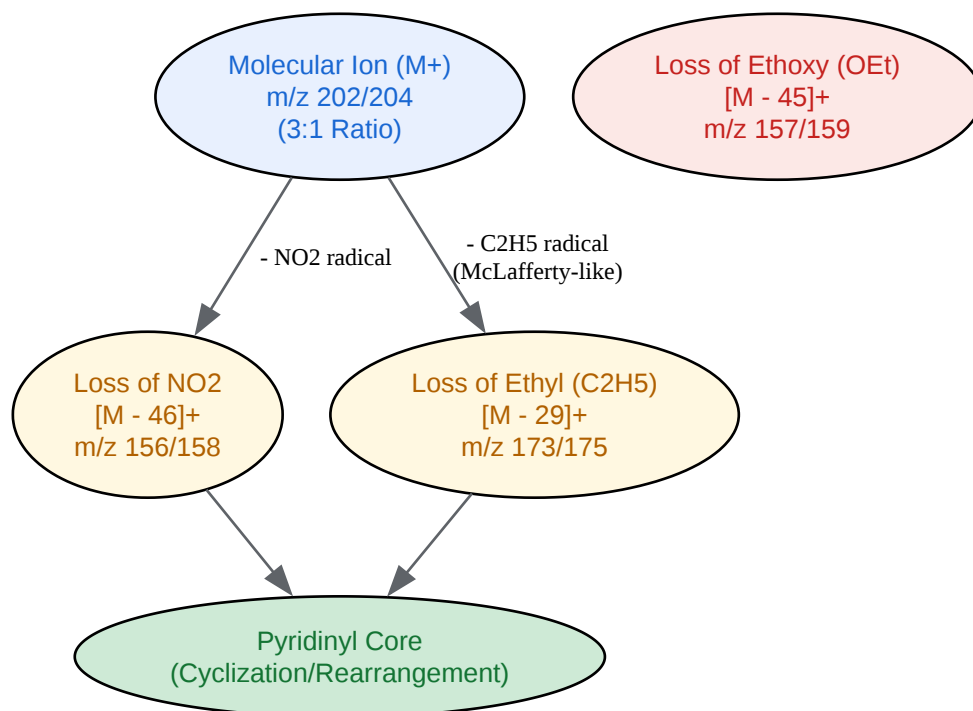
Cl isotope (100% relative abundance).

- M+2 (m/z 204):

Cl isotope (~33% relative abundance).

Fragmentation Pathway (EI/ESI)

The fragmentation is driven by the lability of the nitro group and the ether cleavage.



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Figure 2: Predicted fragmentation tree for EI-MS analysis.

Infrared Spectroscopy (FT-IR)

IR is used here primarily for functional group verification (Quality Control).

Wavenumber (cm)	Vibration Mode	Intensity	Structural Confirmation
1530 – 1550	(NO)	Strong	Asymmetric Nitro stretch (Definitive).
1340 – 1360	(NO)	Strong	Symmetric Nitro stretch.
1250 – 1280	(C-O-C)	Medium	Aryl alkyl ether stretch.
1050 – 1100	(C-Cl)	Medium/Weak	Aryl chloride band (often obscured).
3050 – 3100	(C-H)	Weak	Aromatic C-H stretch.
2900 – 2980	(C-H)	Weak	Aliphatic (Ethyl) C-H stretch.

Experimental Protocols

NMR Sample Preparation (Standard Operating Procedure)

- Solvent Selection: Use CDCl

(Chloroform-d) with 0.03% TMS as an internal standard. If solubility is poor, switch to DMSO-d

.

- Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.
- Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.

- Acquisition:
 - Set relaxation delay () to seconds to ensure integration accuracy of the aromatic protons.
 - For C, set scans () to to resolve the quaternary C-NO peak.

HPLC-MS Method for Purity Check

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm (nitro absorbance).

References

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